3-(2-Oxocyclooctyl)propanenitrile
Description
3-(2-Oxocyclooctyl)propanenitrile is a cyclic ketone-containing nitrile compound characterized by an eight-membered cycloalkane ring with a ketone group at the 2-position and a propanenitrile substituent. This structure confers unique reactivity, particularly in cyclization and nucleophilic addition reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediate synthesis.
Properties
CAS No. |
100054-48-6 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(2-oxocyclooctyl)propanenitrile |
InChI |
InChI=1S/C11H17NO/c12-9-5-7-10-6-3-1-2-4-8-11(10)13/h10H,1-8H2 |
InChI Key |
HOGLAHNCLICYLM-UHFFFAOYSA-N |
SMILES |
C1CCCC(=O)C(CC1)CCC#N |
Canonical SMILES |
C1CCCC(=O)C(CC1)CCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Ring Size and Strain : Smaller rings (cyclopentane, cyclohexane) exhibit higher strain, influencing reactivity. The eight-membered ring in 3-(2-Oxocyclooctyl)propanenitrile likely offers moderate strain, balancing stability and reactivity.
- Electrophilicity : Compounds with multiple oxo groups (e.g., 3-(2,6-Dioxocyclohexyl)propanenitrile ) show enhanced electrophilic character at the carbonyl carbons, enabling diverse nucleophilic attacks.
- Symmetry : The dipropanenitrile derivative leverages symmetry for crystal packing and chain formation, whereas asymmetrical analogs like 3-(2-Oxocyclooctyl)propanenitrile may exhibit less predictable solid-state behavior.
Cyclization Reactions
- 3,3'-(2-Oxocyclopentane-1,3-diyl)dipropanenitrile participates in cyclization to form 6,7-dihydro-5H-cyclopenta[b]pyridine, facilitated by weak C–H···N interactions in the crystal lattice .
- 3-Oxo-3-(thieno[2,3-b]pyridin-2-yl)propanenitrile () undergoes heterocycle functionalization, serving as a precursor for bioactive molecules.
Michael Addition and Conjugate Additions
Pharmaceutical Relevance
- 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile () and 3-Oxo-3-(thieno[2,3-b]pyridin-2-yl)propanenitrile () are intermediates in antiviral and anticancer agent synthesis.
- 3-(2-Oxoazepan-1-yl)propanenitrile () is explored for central nervous system (CNS) drug development due to its azepane scaffold.
Stability and Physicochemical Properties
- Melting Points : The dipropanenitrile analog has a high melting point (335–336 K), attributed to strong intermolecular interactions. Larger rings (e.g., cyclooctyl) may lower melting points due to reduced packing efficiency.
- Solubility: Nitriles with aromatic substituents (e.g., thienopyridine in ) show lower aqueous solubility than aliphatic analogs.
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